Tantalum nitride

Semiconductor Metallization Diffusion Barrier ULSI Interconnects

Cu diffusion into Si substrates causes interconnect failure in advanced IC nodes. Standard TiN barriers lack sufficient diffusion resistance at sub-3nm nodes and possess a positive TCR, precluding temperature-compensated resistor designs. TaN solves both: it blocks Cu diffusion at anneal temperatures up to 700°C with sub-2nm film integrity, and its negative TCR (-470 ppm/°C) complements TiN for near-zero TCR resistor networks. • Cu diffusion barrier effective to 700°C, scalable to <2 nm films • TCR pairing: -470 ppm/°C (TaN) + positive TCR (TiN) → temp.-compensated resistors • Crystalline hardness: 31.0 GPa (TaN) vs. 23.0 GPa (TiN), a 35% improvement

Molecular Formula NTa
Molecular Weight 194.955 g/mol
CAS No. 12033-62-4
Cat. No. B078202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum nitride
CAS12033-62-4
Molecular FormulaNTa
Molecular Weight194.955 g/mol
Structural Identifiers
SMILESN#[Ta]
InChIInChI=1S/N.Ta
InChIKeyMZLGASXMSKOWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Nitride (TaN) Overview


Tantalum nitride (TaN), CAS 12033-62-4, is a refractory transition metal nitride characterized by its high melting point of 3360°C and exceptional chemical inertness . It is primarily utilized in the semiconductor industry as a diffusion barrier layer between copper interconnects and silicon substrates in integrated circuits, preventing copper migration that would otherwise degrade device performance [1]. TaN thin films are also a critical material for the fabrication of high-precision thin-film resistors, valued for their near-zero temperature coefficient of resistance (TCR) and robust thermal stability [2]. Its unique combination of mechanical hardness, electrical tunability, and thermal stability differentiates it from common alternatives like titanium nitride (TiN) and nichrome (NiCr) in demanding applications [3].

Why Generic Nitrides Cannot Substitute TaN


Substituting tantalum nitride with other transition metal nitrides, such as titanium nitride (TiN), or common resistor alloys like nichrome (NiCr) is not straightforward due to significant differences in key performance metrics. TaN and TiN, for instance, possess opposite signs of temperature coefficient of resistance (TCR), making them functionally complementary rather than interchangeable in temperature-compensated circuits [1]. Furthermore, TaN demonstrates a superior diffusion barrier capability against copper compared to pure tantalum (Ta) and other tantalum nitride phases, as it can withstand higher annealing temperatures without failure [2]. In terms of mechanical properties, crystalline TaN exhibits a higher intrinsic hardness than TiN, impacting wear resistance in tribological coatings [3]. These quantifiable disparities in electrical, thermal, and mechanical behavior necessitate a careful, data-driven selection process, as detailed in the following quantitative evidence guide.

TaN Performance vs. Key Comparators


Copper Diffusion Barrier Performance

Tantalum nitride (TaN) provides a more effective diffusion barrier against copper migration compared to pure tantalum (bcc-Ta) and the nitrogen-lean phase Ta4N. Electrical measurements on n+p junction diodes show that a 10-nm-thick Ta2N barrier (a common stoichiometry for sputtered TaN) prevents copper diffusion at temperatures up to 700°C, whereas Ta4N and bcc-Ta barriers fail at lower temperatures [1]. This superior thermal stability is critical for backend-of-line (BEOL) processing in advanced semiconductor nodes.

Semiconductor Metallization Diffusion Barrier ULSI Interconnects

Temperature Coefficient of Resistance vs. TiN

In monolithic microwave integrated circuit (MMIC) applications, TaN and TiN thin film resistors (TFRs) exhibit fundamentally different electrical behaviors. TaN demonstrates a negative TCR of -470 ppm/°C, whereas TiN shows a positive TCR ranging from +540 to +750 ppm/°C [1]. This opposing sign allows for the creation of temperature-compensated circuits when both materials are used in series or parallel, a functionality not achievable with a single material [2].

Thin Film Resistors Temperature Coefficient MMIC

Intrinsic Hardness vs. TiN

As a single-layer hard coating, crystalline tantalum nitride (c-TaN) offers superior mechanical hardness compared to titanium nitride (TiN). Nanoindentation measurements report a Knoop microhardness of 31.0 GPa for a single-layer TaN film, while a comparable single-layer TiN film exhibits a lower hardness of 23.0 GPa [1]. This 35% increase in intrinsic hardness positions TaN as a preferred candidate for applications requiring enhanced wear resistance in demanding tribological environments.

Tribological Coatings Hardness Wear Resistance

Oxidation Resistance vs. NiCr

In the fabrication of thin-film resistors for InP-based technologies, TaN demonstrates superior stability compared to nichrome (NiCr) under critical processing conditions. When exposed to an O2 plasma, NiCr shows a 5% increase in sheet resistance (Rsh), whereas TaN remains stable with no measurable change [1]. This resistance to oxidation during plasma processing is a significant advantage for ensuring device yield and long-term reliability.

Thin Film Resistors Thermal Stability Oxidation Resistance

Electrical Resistivity vs. TiN

While tantalum nitride is an excellent diffusion barrier, its electrical resistivity is generally higher than that of titanium nitride. This is a critical trade-off in semiconductor design. Optimized reactively sputtered TiN films can achieve a minimum resistivity of 19.5 µΩ-cm, whereas stoichiometric TaN films typically have a resistivity around 220 µΩ-cm [REFS-1, REFS-2]. This order-of-magnitude difference makes TiN a better choice for applications where the barrier must also serve as a low-resistance conductor, while TaN is selected when barrier performance and thermal stability are paramount and can tolerate a higher series resistance.

Thin Film Resistivity Diffusion Barrier CMOS

Oxidation Resistance of TaN Coatings vs. TiN

The incorporation of tantalum significantly enhances the oxidation resistance of titanium nitride coatings. A comparative study on early oxidation behavior at 500°C for 30 minutes found that oxygen penetrates the entirety of a pure TiN coating. In stark contrast, a TiTaN ternary coating (incorporating Ta) restricts oxygen penetration to only 10-20% of its total thickness . This dramatic improvement in oxidation resistance is a class-level inference for the superior passivation behavior of Ta-containing nitrides, including TaN.

Oxidation Resistance Protective Coatings High Temperature

Key Application Scenarios for TaN


Advanced ULSI Copper Interconnects

Tantalum nitride is the material of choice for ultra-thin diffusion barriers in copper-based interconnect technology for logic nodes at 3nm and beyond. As evidenced by its ability to prevent copper diffusion at anneal temperatures up to 700°C and its scalability to sub-2nm thicknesses while maintaining barrier integrity, TaN is essential for enabling continued device scaling and meeting reliability requirements [REFS-1, REFS-2].

Temperature-Compensated Precision Resistors

For applications requiring resistors with near-zero overall temperature coefficient of resistance (TCR), such as in precision analog circuits and on-chip temperature sensors, TaN is uniquely valuable. Its inherent negative TCR of -470 ppm/°C can be paired with the positive TCR of TiN (e.g., +540 to +750 ppm/°C) in series or parallel configurations to create temperature-compensated resistor networks, a capability that neither material possesses alone [REFS-3, REFS-4].

Wear-Resistant Tribological Coatings

In applications requiring hard protective coatings with high wear resistance, such as on cutting tools, molds, and mechanical seals, crystalline TaN offers a measurable advantage over TiN. Its intrinsic Knoop microhardness of 31.0 GPa, compared to 23.0 GPa for TiN, translates to a 35% increase in hardness, providing superior resistance to abrasive wear and extending component lifetime [5].

High-Temperature Oxidation-Resistant Coatings

For components exposed to high temperatures in oxidizing environments, TaN and its alloys offer superior protection compared to pure TiN coatings. The presence of tantalum in the nitride matrix significantly reduces oxygen penetration depth (by 5-10x) at 500°C, making it a compelling material for coatings on gas turbine blades, exhaust components, and other high-temperature industrial hardware .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tantalum nitride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.